Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl-
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Overview
Description
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- is a compound belonging to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications
Preparation Methods
The synthesis of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be achieved through various synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process. The reaction conditions typically involve ultrasonic irradiation and the use of a superior and recoverable catalyst.
Chemical Reactions Analysis
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, bases, and oxidizing agents. For example, the compound can undergo direct alkylation with methyl sulfoxides in the presence of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) at elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antioxidant and antibacterial activities . The compound has shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, it has demonstrated in vitro antibacterial activity against various gram-positive and gram-negative bacteria. These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s ability to interact with glucokinase and enhance its catalytic activity highlights its potential therapeutic applications in the treatment of type-2 diabetes.
Comparison with Similar Compounds
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be compared with other similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide These compounds share similar chemical structures but differ in their specific functional groups and properties
Properties
CAS No. |
25004-85-7 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[2-[hydroxy(phenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO4/c1-11(17)20-14-10-6-5-9-13(14)15(18)16(19)12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI Key |
NLNJOSJHYRIZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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